

# Structure-Activity Relationship of Macrocyclic Apelin Analogs: A Technical Guide

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## Compound of Interest

Compound Name: *NH<sub>2</sub>-c[X-R-L-S-X]-K-G-P-(D-2NaI)*

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## Introduction

Apelin is an endogenous peptide that acts as the ligand for the G protein-coupled receptor APJ (also known as APLNR).[1][2][3] The apelin/APJ system is a critical regulator of various physiological processes, most notably in the cardiovascular system, where it plays a key role in regulating blood pressure, cardiac contractility, and angiogenesis.[2][4] Native apelin peptides exist in various isoforms (e.g., apelin-13, apelin-36), but their therapeutic potential is limited by a short plasma half-life due to rapid proteolytic degradation.[5][6] To overcome this limitation, researchers have focused on developing more stable analogs. Macrocyclization, the process of creating a cyclic structure within the peptide, has emerged as a highly effective strategy to enhance enzymatic stability while maintaining or even improving receptor affinity and potency.[5][6][7] This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of these macrocyclic apelin analogs, detailing their signaling pathways, quantitative activity data, and the experimental protocols used for their evaluation.

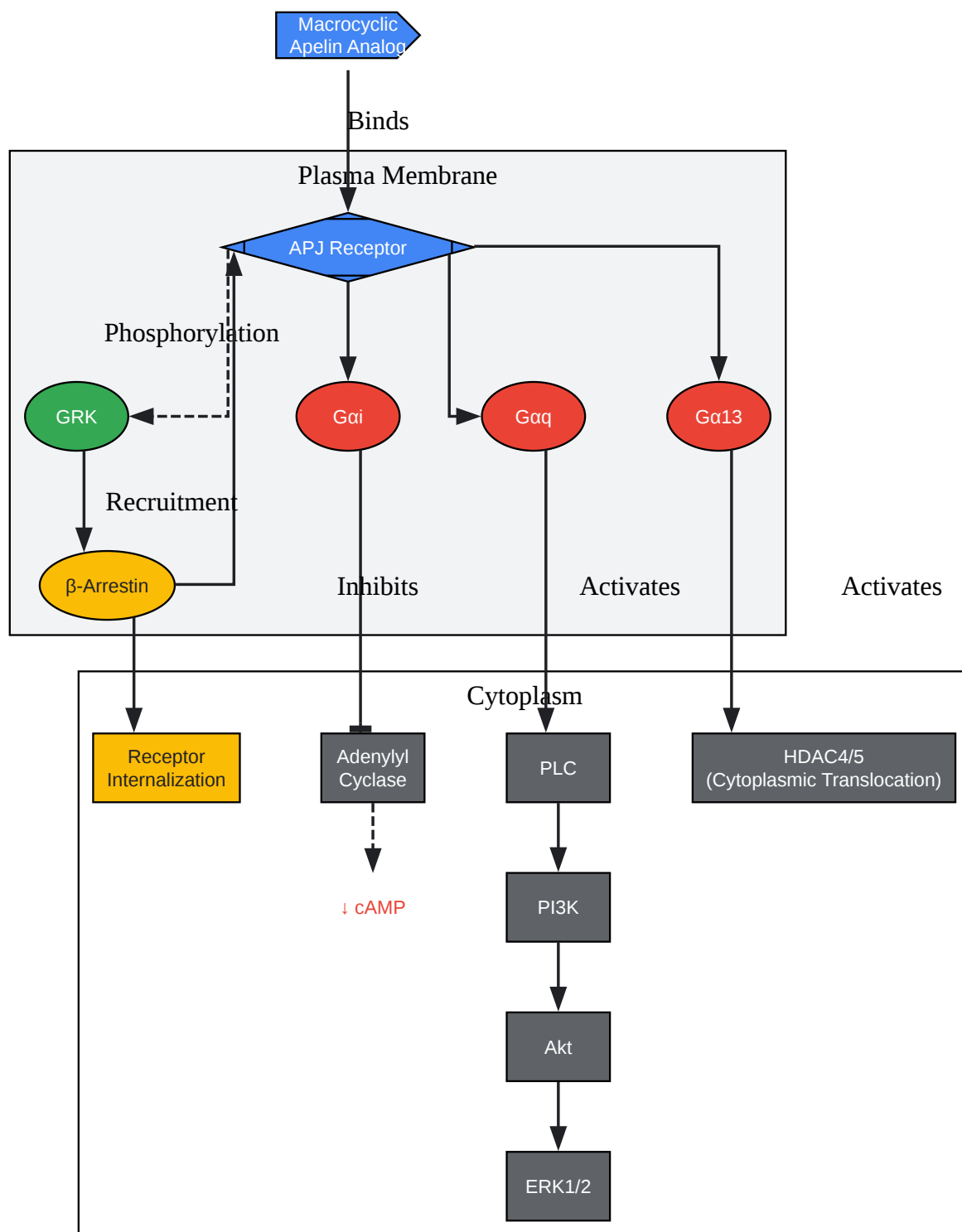
## Apelin Receptor (APJ) Signaling Pathways

Activation of the APJ receptor by an apelin analog initiates a cascade of intracellular signaling events through both G protein-dependent and G protein-independent pathways. Understanding these pathways is crucial for interpreting the functional data of novel analogs and for designing ligands with specific, desired signaling profiles (biased agonism).

- **G Protein-Dependent Signaling:** The APJ receptor primarily couples to inhibitory G proteins (G $\alpha$ i), leading to the inhibition of adenylyl cyclase, which reduces intracellular cyclic

adenosine monophosphate (cAMP) levels.[7][8][9] It can also couple to Gαq, activating phospholipase C (PLC), which in turn leads to the generation of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), causing an intracellular release of Ca<sup>2+</sup> and activation of Protein Kinase C (PKC).[8][10] This subsequently activates downstream pathways like the PI3K/Akt and ERK/MAPK pathways, which are essential for processes like cell proliferation, survival, and migration.[4][8][10] In endothelial cells, APJ can also activate Gα13, leading to the activation of the transcription factor MEF2, which is important for cardiovascular development.[10][11]

- **G Protein-Independent Signaling (β-Arrestin Pathway):** Upon agonist binding, the APJ receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[8][10] β-arrestin recruitment not only desensitizes G protein signaling but also triggers receptor internalization and can initiate its own distinct signaling cascades.[8] The development of biased agonists, which preferentially activate either G protein or β-arrestin pathways, is a key goal in apelin drug discovery.[7][12]



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**Caption:** Apelin Receptor (APJ) Signaling Pathways.

## Core Structure-Activity Relationships

Systematic modification of the apelin-13 peptide sequence through macrocyclization has yielded crucial insights into the structural requirements for high-affinity binding and potent, selective receptor activation.

### Impact of Macrocyclization Strategy

The primary goal of macrocyclization is to constrain the peptide's conformation into a more bioactive state and to protect it from enzymatic degradation. Studies have shown that both the position and the chemical nature of the cyclic linker are critical determinants of activity.

- **Macrocycle Position and Size:** Systematic exploration of different positions within the apelin-13 sequence for cyclization has revealed that certain positions are more favorable than others.<sup>[6]</sup> For instance, cyclization involving the RPRL motif has been shown to be important for maintaining high affinity.<sup>[7]</sup> The size of the macrocycle also plays a significant role in ligand binding and can modulate both blood pressure and cardiac performance.<sup>[5]</sup>
- **Linker Chemistry:** The type of chemical bond used to form the macrocycle impacts the analog's properties.
  - **Olefin Linkers (Ring-Closing Metathesis):** This is a common strategy, and analogs with an olefin bond in the linker show high binding affinity.<sup>[13]</sup>
  - **Saturated Linkers:** Hydrogenation of the olefin bond to create a saturated linker often has minimal impact on the biological profile, suggesting the double bond itself is not critical for binding.<sup>[13]</sup>
  - **Amide Linkers:** In contrast, introducing an amide bond into the linker can be detrimental to binding affinity.<sup>[13]</sup>

### Role of N- and C-Terminal Residues

Modifications at the termini of the macrocyclic peptide are critical for modulating receptor interaction and signaling bias.

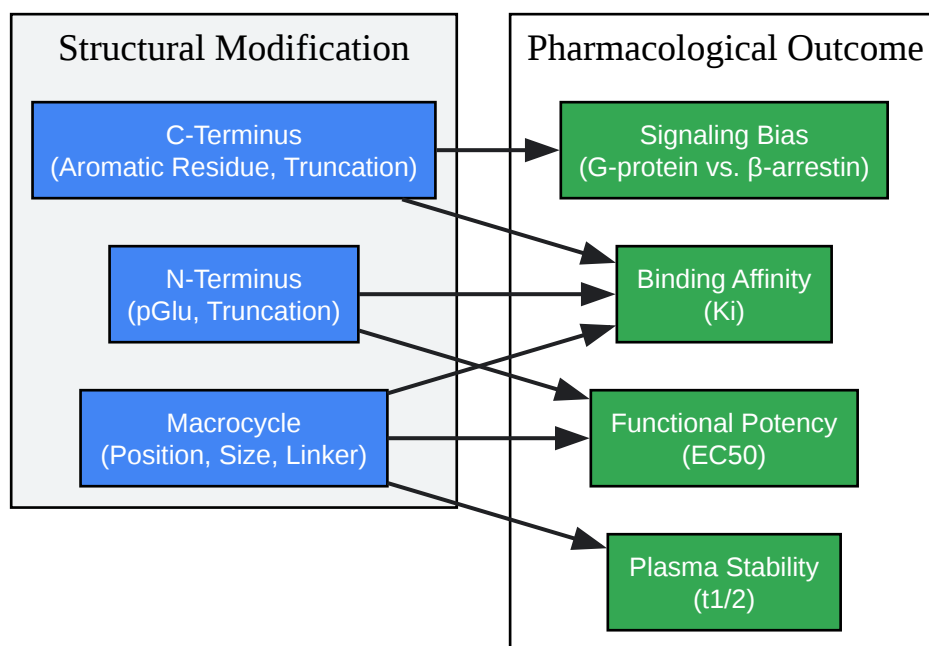
- **N-Terminus:** The N-terminal portion of the peptide plays an important role in ligand binding.<sup>[5]</sup> For example, pyroglutamate (pGlu) modification at the N-terminus can enhance stability

and potency.[3][14]

- C-Terminus: The C-terminal aromatic residue is a key determinant for both APJ interaction and  $\beta$ -arrestin recruitment.[1] Truncation of the C-terminal Pro-Phe residues can be tolerated without a significant loss of binding or potency in some analogs.[13] Incorporating unnatural amino acids, such as Tyr(OBn), at the C-terminus has been shown to increase affinity.[13]

## Biased Agonism

A major finding from SAR studies is that structural modifications can create "biased agonists" that selectively activate one signaling pathway over another. For example, the macrocyclic analog MM07 was characterized as a  $G\alpha_i$ -biased agonist, effectively activating the G-protein pathway with minimal  $\beta$ -arrestin recruitment.[7] More recently, size-reduced macrocyclic analogs have been developed that show a negative bias for the  $G\alpha_{12}$  pathway while maintaining potent  $G\alpha_i$  activation and  $\beta$ -arrestin recruitment, leading to sustained cardiac effects.[15] This ability to fine-tune the signaling profile is a significant advantage for developing therapeutics with improved efficacy and reduced side effects.



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**Caption:** Logic of Structure-Activity Relationship (SAR) Modifications.

## Quantitative Data Summary

The following tables summarize key quantitative data for representative macrocyclic apelin analogs compared to the native apelin-13 peptide.

Table 1: Binding Affinities of Macrocyclic Apelin Analogs at the APJ Receptor

Compound	Description	Binding Affinity (K <sub>i</sub> , nM)	Reference
Apelin-13	Endogenous Ligand	8.3	[16]
[Pyr <sup>1</sup> ]-Apelin-13	N-terminally modified	~1.0 - 14.4	[3][16]
Analog 15 (Trân et al.)	Macrocyclic (Systematic scan)	0.15	[5][6]
Analog 1 (Trân et al., 2022)	Macrocyclic (Olefin linker)	3.0	[13]
Analog 2 (Trân et al., 2022)	Macrocyclic (Saturated linker)	4.3	[13]
Analog 3 (Trân et al., 2022)	Macrocyclic (Amide linker)	86	[13]
Analog 39 (Trân et al., 2022)	Size-reduced macrocycle	0.6	[15]
Analog 40 (Trân et al., 2022)	Size-reduced macrocycle	5.6	[15]

Table 2: Functional Potency of Macrocyclic Apelin Analogs

Compound	Assay	Potency (EC <sub>50</sub> , nM)	Reference
Apelin-13	cAMP Inhibition	0.37	[17]
Analog 39 (Trân et al., 2022)	Gαi1 Activation	0.8	[15]
Analog 39 (Trân et al., 2022)	β-arrestin2 Recruitment	31	[15]
Elabela(19-32)	Gαi1 Activation	8.6	[17]
Elabela(19-32)	β-arrestin-2 Recruitment	166	[17]
Azelaprag	Apelin Receptor Agonist	0.32	[17]

Table 3: Plasma Stability of Macrocyclic Apelin Analogs

Compound	Plasma Half-life (t <sub>1/2</sub> )	Reference
Apelin-13	< 1 min	[15]
[Pyr <sup>1</sup> ]-Apelin-13	24 min (rat plasma)	[5][6]
Macrocyclic Analogs (general)	> 3 hours (rat plasma)	[5][6]
Analog 15 (Trân et al.)	6.8 hours	[5][6]
Analog 1 (Trân et al., 2022)	4.0 hours	[13]
Analog 40 (Trân et al., 2022)	3.7 hours	[15]

## Experimental Protocols

The characterization of macrocyclic apelin analogs involves a series of standardized chemical and pharmacological assays.

## Synthesis of Macrocyclic Analogs

The synthesis typically follows a multi-step process involving solid-phase synthesis and a key macrocyclization step.

- **Linear Peptide Synthesis:** The precursor linear peptides are synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) on a resin support (e.g., Wang resin).[5] [13] Unnatural amino acids required for the cyclization (e.g., allylglycine for metathesis) are incorporated during this stage.[13]
- **On-Resin Macrocyclization:** The cyclization reaction is often performed while the peptide is still attached to the solid support. A common method is ring-closing metathesis (RCM) using a catalyst like the Hoveyda-Grubbs second-generation catalyst.[5] This reaction is typically performed in a suitable solvent (e.g., dichloroethane) and may be assisted by microwave irradiation to improve efficiency.[5]
- **Cleavage and Deprotection:** The cyclized peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed simultaneously using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
- **Purification:** The crude macrocyclic peptide is purified to high homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The final product's identity and purity are confirmed by analytical HPLC and mass spectrometry.

## Receptor Binding Assays

These assays determine the affinity of the analogs for the APJ receptor.

- **Membrane Preparation:** Cell membranes are prepared from cells stably or transiently expressing the human APJ receptor (e.g., HEK293 or CHO-K1 cells).[16]
- **Competitive Binding:** A fixed concentration of a radiolabeled apelin analog (e.g., [<sup>125</sup>I]-apelin-13) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (the macrocyclic analog).[16][18]
- **Incubation and Separation:** The reaction is incubated at a set temperature (e.g., 30°C) for a specific time (e.g., 2 hours) to reach equilibrium.[16] The bound and free radioligand are then



separated, typically by rapid filtration through glass fiber filters.

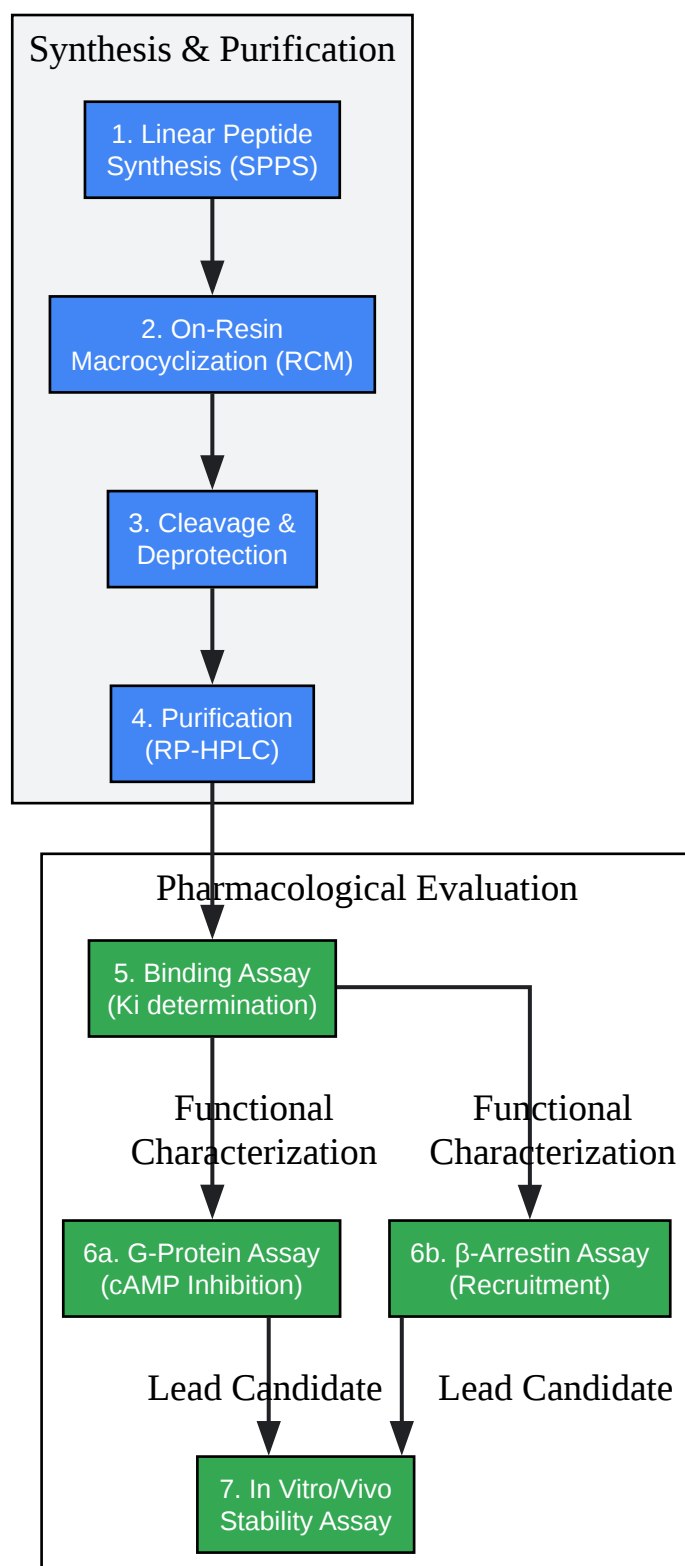
- **Quantification:** The radioactivity retained on the filters (representing the bound ligand) is measured using a gamma counter.
- **Data Analysis:** Competition curves are generated by plotting the percentage of specific binding against the log concentration of the competitor. The  $IC_{50}$  (concentration of analog that inhibits 50% of specific radioligand binding) is determined and can be converted to a binding affinity constant ( $K_i$ ) using the Cheng-Prusoff equation.

## Functional Assays

These assays measure the ability of the analogs to activate specific downstream signaling pathways.

- **cAMP Accumulation Assay:**
  - APJ-expressing cells (e.g., CHO-K1) are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
  - Cells are then stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production, in the presence of varying concentrations of the apelin analog.[\[9\]](#)[\[19\]](#)
  - Since APJ couples to  $G_{\alpha i}$ , agonist activation will inhibit forskolin-induced cAMP accumulation.[\[9\]](#)[\[19\]](#)
  - The intracellular cAMP concentration is measured using a suitable method, such as a competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[\[20\]](#)
  - Data are plotted to determine the  $EC_{50}$  value for cAMP inhibition.
- **$\beta$ -Arrestin Recruitment Assay:**
  - A specialized cell line is used, often employing an enzyme fragment complementation system (e.g., DiscoverX PathHunter). In this system, the APJ receptor is tagged with one enzyme fragment, and  $\beta$ -arrestin is tagged with the complementary fragment.

- Upon agonist stimulation,  $\beta$ -arrestin is recruited to the receptor, bringing the two enzyme fragments into proximity and generating an active enzyme.
- A substrate is added that is converted by the active enzyme into a detectable signal (e.g., chemiluminescence).[20]
- The signal intensity is directly proportional to the extent of  $\beta$ -arrestin recruitment.
- Dose-response curves are generated to determine the  $EC_{50}$  for  $\beta$ -arrestin recruitment.[15]



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**Caption:** General Workflow for Synthesis and Evaluation of Analogs.

## Conclusion

The structure-activity relationship of macrocyclic apelin analogs is a rich and evolving field. Macrocyclization has proven to be a successful strategy for overcoming the inherent instability of the native apelin peptide, leading to analogs with significantly improved plasma half-lives, high receptor affinity, and potent biological activity.[5][6] Key structural determinants of activity include the position and chemistry of the macrocyclic linker and the nature of the N- and C-terminal residues.[1][5][13] Furthermore, SAR studies have enabled the development of biased agonists that can selectively engage specific signaling pathways, offering a sophisticated approach to designing novel therapeutics for cardiovascular diseases and other conditions where the apelin/APJ system is a key regulator.[7][15] These stabilized and functionally selective macrocyclic compounds represent invaluable pharmacological tools for further exploring the therapeutic potential of the apelinergic system.[1]

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